Synthesis of Targeted Kinase Inhibitor Libraries for Oncology R&D
2,7-Dichloroquinazolin-4-amine is a foundational building block for constructing compound libraries aimed at inhibiting oncogenic kinases . Researchers utilize this amine to create novel analogs targeting tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases. Its use in structure-activity relationship (SAR) studies is well-documented for optimizing drug-like properties and identifying therapeutic candidates for cancer and autoimmune disorders . The scaffold is particularly valuable for developing compounds targeting ATP-binding pockets, a common mechanism for kinase inhibitors .
